molecular formula C22H23N5O4 B2845049 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}acetamide CAS No. 2034367-77-4

2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}acetamide

Cat. No.: B2845049
CAS No.: 2034367-77-4
M. Wt: 421.457
InChI Key: CGXOQIOCLUWVPH-UHFFFAOYSA-N
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Description

“2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}acetamide” is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it could interact with biological systems in unique ways, making it a candidate for drug development or other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]ethyl}acetamide” would likely involve multiple steps, including the formation of the pyridazinone and pyrimidinone rings, followed by their coupling through an acetamide linkage. Typical reaction conditions might include:

    Cyclization reactions: to form the pyridazinone and pyrimidinone rings.

    Amidation reactions: to link the two ring systems via an acetamide bond.

    Protecting group strategies: to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production would scale up these synthetic routes, optimizing for yield, purity, and cost-effectiveness. This might involve:

    Continuous flow reactors: for efficient and scalable chemical reactions.

    Purification techniques: such as crystallization, chromatography, and recrystallization to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example:

    Oxidation: might yield ketones or carboxylic acids.

    Reduction: might yield alcohols or amines.

    Substitution: might yield various substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Potential as an inhibitor for specific enzymes.

    Receptor Binding: Interaction with biological receptors for therapeutic effects.

Medicine

    Drug Development: Potential as a lead compound for developing new pharmaceuticals.

    Diagnostics: Use in imaging or diagnostic assays.

Industry

    Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Possible mechanisms include:

    Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.

    Receptor Modulation: Binding to a receptor, altering its activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-(4-hydroxyphenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
  • 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide

Uniqueness

  • Structural Features : The presence of both pyridazinone and pyrimidinone rings linked by an acetamide bond.
  • Functional Groups : The methoxy group on the phenyl ring may impart unique chemical and biological properties.

Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4/c1-31-17-6-4-16(5-7-17)19-12-22(30)26(14-24-19)11-10-23-20(28)13-27-21(29)9-8-18(25-27)15-2-3-15/h4-9,12,14-15H,2-3,10-11,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXOQIOCLUWVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CN3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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